1-(3,4-Dichloro-benzyl)-piperazine hydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. With the chemical formula C₁₀H₁₃Cl₂N₂·HCl, this compound features a piperazine ring substituted with a 3,4-dichlorobenzyl group. It is recognized for its diverse applications in scientific research, particularly in chemistry and biology, due to its unique structural properties and potential biological activities.
This compound is synthesized through various chemical processes involving the reaction of piperazine derivatives with chlorinated benzyl compounds. The synthesis typically occurs under controlled laboratory conditions to ensure the purity and yield of the final product.
1-(3,4-Dichloro-benzyl)-piperazine hydrochloride is classified as an N-substituted piperazine derivative. It is often categorized under pharmaceutical intermediates due to its role in the synthesis of biologically active compounds and its potential therapeutic applications.
The synthesis of 1-(3,4-Dichloro-benzyl)-piperazine hydrochloride generally involves the following methods:
The molecular structure of 1-(3,4-Dichloro-benzyl)-piperazine hydrochloride consists of a piperazine ring (a six-membered ring containing two nitrogen atoms) attached to a benzyl group that has two chlorine substituents at the 3 and 4 positions. The presence of these halogens significantly influences the compound's reactivity and biological activity.
1-(3,4-Dichloro-benzyl)-piperazine hydrochloride can participate in various chemical reactions:
The mechanism of action for 1-(3,4-Dichloro-benzyl)-piperazine hydrochloride primarily involves its interaction with specific biological targets:
1-(3,4-Dichloro-benzyl)-piperazine hydrochloride has several scientific uses:
Piperazine derivatives have evolved from simple anthelmintic agents to privileged scaffolds in central nervous system (CNS) drug discovery. The first therapeutic piperazines emerged in the 1950s, with piprazine citrate utilized for parasitic infections. By the late 20th century, medicinal chemists exploited piperazine’s diamine structure—featuring two nitrogen atoms at positions 1 and 4—to engineer molecules with enhanced blood-brain barrier permeability and target affinity. This led to clinically significant compounds: trazodone (antidepressant, 1981), aripiprazole (antipsychotic, 2002), and palbociclib (anticancer, 2015) [5].
Structural modifications of piperazine’s core architecture enable precise pharmacological tuning:
Table 1: Landmark Piperazine-Containing Drugs
Drug (Approval Year) | Therapeutic Class | Key Structural Feature |
---|---|---|
Trifluoperazine (1959) | Antipsychotic | N1-(3-methylphenyl)piperazine |
Sildenafil (1998) | Erectile dysfunction | N1-methylpiperazine |
Vortioxetine (2013) | Antidepressant | N4-(2,2-dimethylpropyl)piperazine |
Piperazine’s versatility is evidenced by its presence in 25 FDA-approved drugs from 2011–2023 alone, spanning antidepressants, antivirals, and kinase inhibitors [5].
The 3,4-dichlorobenzyl group confers distinct advantages in molecular recognition and physicochemical behavior. Chlorine atoms at positions 3 and 4 create an electron-deficient aromatic system that engages in halogen bonding with protein targets. Comparative studies reveal enhanced σ1 receptor affinity for 3,4-dichlorobenzyl derivatives (Ki = 1.6–24 nM) versus mono-chloro or non-halogenated analogs (Ki > 100 nM) [1] [4].
Key electronic and steric properties:
Table 2: Influence of Chlorine Substitution Patterns on Receptor Binding
Substituent Position | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity Ratio (σ2/σ1) |
---|---|---|---|
3,4-Dichloro (benzyl) | 3.2–24 | 104–1199 | 33–886 |
2,3-Dichloro (phenyl) | Partial D2 agonist | Low σ affinity | - |
4-Chloro | 82 | >10,000 | >122 |
Positional isomerism critically impacts bioactivity: 3,4-dichlorobenzyl derivatives exhibit superior σ1 affinity and selectivity over 2,3-dichloro isomers, which demonstrate dopamine receptor interactions instead [7].
The compound 1-(3,4-Dichloro-benzyl)-piperazine hydrochloride follows systematic naming conventions:
IUPAC name: 1-[(3,4-Dichlorophenyl)methyl]piperazine hydrochlorideCAS Registry: 57260-67-0 [3] [9]
Stereochemistry:
Table 3: Physicochemical Properties
Parameter | Value | Method |
---|---|---|
Molecular formula | C₁₁H₁₄Cl₂N₂·HCl | - |
Molecular weight | 281.6 g/mol | - |
Melting point | 62–66°C | Capillary |
Water solubility | >100 mg/mL (20°C) | Shake flask |
LogP (neutral) | 3.1 ± 0.2 | Calculated |
pKa (piperazine) | 6.8 and 9.6 | Potentiometric |
The hydrochloride salt formation enhances crystallinity and aqueous solubility (>100 mg/mL) compared to the free base form [3] [9].
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: